molecular formula C8H14N2O6 B1440702 Bis(2-methoxyethyl) diazene-1,2-dicarboxylate CAS No. 940868-64-4

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

Cat. No. B1440702
M. Wt: 234.21 g/mol
InChI Key: PGHKJMVOHWKSLJ-UHFFFAOYSA-N
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Description

“Bis(2-methoxyethyl) diazene-1,2-dicarboxylate”, also known as DMEAD, is a chemical compound with the CAS number 940868-64-4 . It is used in scientific research .


Molecular Structure Analysis

The molecular formula of “Bis(2-methoxyethyl) diazene-1,2-dicarboxylate” is C8H14N2O6 . Its molecular weight is 234.20700 .


Physical And Chemical Properties Analysis

“Bis(2-methoxyethyl) diazene-1,2-dicarboxylate” has a density of 1.23±0.1 g/cm3 (20 °C, 760 mmHg), a boiling point of 322.9±27.0 °C (760 mmHg), and a melting point of 39.9-40.4 °C (toluene/hexane) .

Scientific Research Applications

Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability

Bis(2-methoxyethyl)aminosulfur trifluoride, closely related to Bis(2-methoxyethyl) diazene-1,2-dicarboxylate, has been identified as an effective agent for transforming various functional groups. Its stability and broad-spectrum utility mark its significance in organic synthesis, particularly in the conversion of alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives (Lal, Pez, Pesaresi, & Prozonic, 1999).

Selective Lead(II) Extraction Using Acyclic Polyether Dicarboxylic Acids

Compounds synthesized from Bis(2-methoxyethyl) diazene-1,2-dicarboxylate, possessing pseudo-18-crown-6 frameworks, are effective in selective Pb(II) extraction. This research indicates the potential use of these compounds in environmental remediation, particularly in the selective extraction of lead from various sources, highlighting an important application in environmental chemistry (Hayashita et al., 1999).

Safety And Hazards

“Bis(2-methoxyethyl) diazene-1,2-dicarboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may damage fertility or the unborn child . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHKJMVOHWKSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)N=NC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044944
Record name 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmead

CAS RN

940868-64-4
Record name Bis(2-methoxyethyl) Azodicarboxylate (This product is only available for selling domestically in Japan)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (200 mg, 0.85 mmol) and toluene (2 mL) to a 10 mL flask, followed by cooling with an ice bath, was added dropwise a 5% sodium hypochlorite solution (1.39 g, 0.85 mmol), and the reaction was allowed to proceed for one hour. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (1 mL) and hexane (5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (73 mg, yield: 37%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (45 g, 191 mmol), pyridine (15.09 g, 191 mmol), and toluene (450 ml) were added to a 1000 ml flask, and N-bromosuccinimide (37.31 g, 210 mmol) was slowly added thereto at 20° C., followed by allowing the reaction to proceed for two hours. After the reaction, the solution was washed with water (180 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (39.26 g, yield: 88.0%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
37.31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (1 g, 4.23 mmol), pyridine (0.34 g, 4.23 mmol), and toluene (10 ml) to a 30 ml flask, followed by cooling with an ice bath, chlorine gas was blown for 30 minutes. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The solid was recrystallized with toluene (1.5 mL) and hexane (7.5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (0.59 g, yield: 60%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
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Citations

For This Compound
2
Citations
H Igawa, M Takahashi, K Kakegawa… - Journal of Medicinal …, 2016 - ACS Publications
Aiming to discover melanin-concentrating hormone receptor 1 (MCHR1) antagonists with improved safety profiles, we hypothesized that the aliphatic amine employed in most …
Number of citations: 21 pubs.acs.org
井川英之 - 2016 - ncu.repo.nii.ac.jp
Ar Aryl アリール Asn Asparagine アスパラギン Asp Aspartic acid アスパラギン酸 AUC Area under the curve 曲線下面積 ADDP 1, 1'-(Azodicarbonyl) dipiperidine 1, 1'-(アゾジカルボニル) …
Number of citations: 5 ncu.repo.nii.ac.jp

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